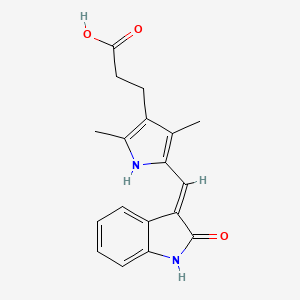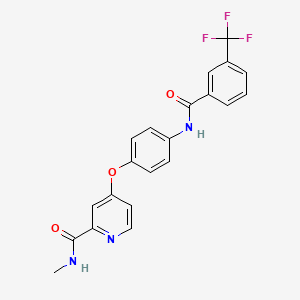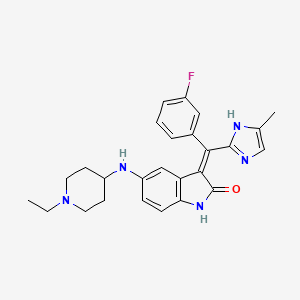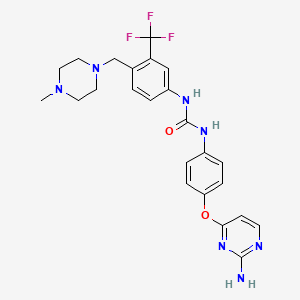
SU-5614
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-5-Chloro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one” is a chemical compound with the molecular formula C15H14N2O . It’s also known by the synonym SU-5416 .
Synthesis Analysis
The compound can be synthesized through a reaction involving indolin-2-one, piperidine, and corresponding aldehydes . The reaction mixture is heated to reflux and stirred for 1-4 hours, then cooled to room temperature. The mixture is filtered, and the filter cake is washed with methanol three times, then dried under vacuum to remove methanol to give the desired compounds .Physical and Chemical Properties Analysis
The compound has a molecular weight of 238.28 g/mol . It should be stored in a sealed, dry environment at 2-8°C . The boiling point is not specified .Wissenschaftliche Forschungsanwendungen
Mehrfach-Kinase-Inhibitor
SU-5614 ist ein chloriertes Derivat von SU 5416 und ist bekannt als Mehrfach-Kinase-Inhibitor . Es hemmt das Wachstum und induziert Apoptose in Ba/F3- und akuten myeloischen Leukämie (AML)-Zelllinien, die konstitutiv aktives FLT3 exprimieren .
Hemmung von FLT3
Der Proteintyrosinkinase-Inhibitor SU5614 hemmt FLT3 und induziert Wachstumsarrest und Apoptose in AML-abgeleiteten Zelllinien, die ein konstitutiv aktiviertes FLT3 exprimieren . Dies macht es zu einem potenziellen Therapeutikum für AML.
Hemmung anderer Kinasen
Neben FLT3 hemmt SU 5614 auch C-KIT, VEGFR und PDGFRβ in vitro . Dieses breite Spektrum der Kinasehemmung kann Auswirkungen auf verschiedene Krankheiten haben, bei denen diese Kinasen eine Rolle spielen.
Krebsforschung
SU 5614 wurde in der Krebsforschung verwendet, insbesondere bei der Untersuchung des Zelltods und der Apoptose . Seine Fähigkeit, das Wachstum zu hemmen und die Apoptose in bestimmten Zelllinien zu induzieren, macht es zu einem wertvollen Werkzeug in der Krebsforschung.
Wachstumsfaktor-Rezeptor-Signalgebung
SU 5614 wurde bei der Untersuchung der Wachstumsfaktor-Rezeptor-Signalgebung verwendet . Durch die Hemmung bestimmter Kinasen kann es die Signalwege beeinflussen, an denen diese Kinasen beteiligt sind.
Potenzielle Verwendung in Kombinationstherapien
Es besteht das Potenzial, dass SU 5614 in Kombinationstherapien für akute Leukämie eingesetzt wird . Der Erfolg solcher Kombinationen bei der Behandlung von akuter Leukämie wurde bei der Verwendung von All-trans-Retinsäure (ATRA) bei der Behandlung der akuten Promyelozytenleukämie beobachtet .
Safety and Hazards
Wirkmechanismus
Target of Action
SU-5614, also known as (Z)-5-Chloro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one, is a multi-kinase inhibitor . Its primary target is the protein tyrosine kinase FLT3 (Fms-like tyrosine kinase 3), which is a type III receptor tyrosine kinase (RTK) and is the most common molecular defect associated with acute myeloid leukemia (AML) . FLT3 plays an important role in the survival and expansion of multipotent progenitors .
Mode of Action
This compound inhibits the growth and induces apoptosis in Ba/F3 and AML cell lines expressing constitutively active FLT3 . It selectively induces growth arrest, apoptosis, and cell cycle arrest in these cell lines . This compound down-regulates the activity of the hyperphosphorylated FLT3 receptor and its downstream targets .
Biochemical Pathways
This compound affects several biochemical pathways. It down-regulates the activity of the hyperphosphorylated FLT3 receptor and its downstream targets, including signal transducer and activator of (STAT) 3, STAT5, and mitogen-activated protein kinase (MAPK), and the STAT5 target genes BCL-XL and p21 . FLT3-dependent activation of the downstream signaling proteins MAPK and STAT5 is also inhibited by this compound .
Pharmacokinetics
It is known that this compound is a chlorinated derivative of su 5416
Result of Action
The result of this compound’s action is the inhibition of growth and induction of apoptosis in Ba/F3 and AML cell lines expressing constitutively active FLT3 . It also results in reduced proliferation and induction of apoptosis of FLT3 ITD-positive leukemic cell lines . The compound reverts the antiapoptotic and pro-proliferative activity of FLT3 ligand (FL) in FL-dependent cells .
Action Environment
It is known that this compound is a potent inhibitor of flt3 , and its effects may be influenced by the presence of other growth factors, such as granulocyte-macrophage colony-stimulating factor (GM-CSF), which can restore MAPK signaling and cellular proliferation .
Biochemische Analyse
Biochemical Properties
SU-5614 interacts with various enzymes and proteins, including FLT3, C-KIT, VEGFR, and PDGFRβ . It inhibits the kinase activity of these proteins, thereby affecting biochemical reactions within the cell .
Cellular Effects
This compound has been shown to influence cell function by inducing growth arrest, apoptosis, and cell cycle arrest in certain cell lines . It affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the activity of the hyperphosphorylated FLT3 receptor and its downstream targets, including signal transducer and activator of (STAT) 3, STAT5, and mitogen-activated protein kinase (MAPK) . It also affects the expression of the STAT5 target genes BCL-XL and p21 .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of (Z)-5-Chloro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2-acetyl-1H-indole-3-carbaldehyde", "3,5-dimethyl-1H-pyrrole", "chloroacetyl chloride", "sodium hydroxide", "acetic anhydride", "acetic acid", "sodium acetate", "hydrochloric acid", "sodium carbonate", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(3,5-dimethyl-1H-pyrrol-2-yl)acrylaldehyde by condensation of 2-acetyl-1H-indole-3-carbaldehyde and 3,5-dimethyl-1H-pyrrole in the presence of chloroacetyl chloride and sodium hydroxide.", "Step 2: Conversion of 3-(3,5-dimethyl-1H-pyrrol-2-yl)acrylaldehyde to 3-(3,5-dimethyl-1H-pyrrol-2-yl)acryloyl chloride by reaction with acetic anhydride and acetic acid.", "Step 3: Reaction of 3-(3,5-dimethyl-1H-pyrrol-2-yl)acryloyl chloride with sodium acetate in ethanol to form (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxoindolin-3-ylidene)acetate.", "Step 4: Hydrolysis of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxoindolin-3-ylidene)acetate using hydrochloric acid to yield (Z)-5-Chloro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one.", "Step 5: Purification of the final product by recrystallization using a mixture of ethanol and water." ] } | |
CAS-Nummer |
1055412-47-9 |
Molekularformel |
C15H13ClN2O |
Molekulargewicht |
272.73 g/mol |
IUPAC-Name |
(3E)-5-chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C15H13ClN2O/c1-8-5-9(2)17-14(8)7-12-11-6-10(16)3-4-13(11)18-15(12)19/h3-7,17H,1-2H3,(H,18,19)/b12-7+ |
InChI-Schlüssel |
XLBQNZICMYZIQT-KPKJPENVSA-N |
Isomerische SMILES |
CC1=CC(=C(N1)/C=C/2\C3=C(C=CC(=C3)Cl)NC2=O)C |
SMILES |
CC1=CC(=C(N1)C=C2C3=C(C=CC(=C3)Cl)NC2=O)C |
Kanonische SMILES |
CC1=CC(=C(N1)C=C2C3=C(C=CC(=C3)Cl)NC2=O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SU5614; SU 5614; SU5614. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of SU5614?
A1: SU5614 primarily targets receptor tyrosine kinases (RTKs), particularly vascular endothelial growth factor receptor 2 (VEGFR2) and FMS-like tyrosine kinase 3 (FLT3). []
Q2: How does SU5614 interact with FLT3?
A2: SU5614 binds to the ATP-binding pocket of FLT3, inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling molecules. [, ]
Q3: What are the downstream effects of SU5614-mediated FLT3 inhibition?
A3: Inhibition of FLT3 by SU5614 leads to the downregulation of key signaling pathways involved in cell proliferation and survival, including STAT3, STAT5, and MAPK. [, ] It also affects the expression of STAT5 target genes like BCL-XL and p21. []
Q4: How does SU5614 affect endothelial cells?
A4: SU5614 inhibits VEGF-induced endothelial cell sprouting by targeting VEGFR2. It also disrupts tube formation and influences endothelial cell morphology in vitro, suggesting an impact on angiogenesis. [, , ]
Q5: Does SU5614 have any impact on the tumor microenvironment?
A5: Research suggests SU5614 possesses anti-inflammatory properties in addition to its anti-angiogenic effects. In in vitro models, it reduced the presence of leukocytes, potentially impacting the pro-angiogenic inflammatory environment often found near tumors. []
Q6: What is the molecular formula and weight of SU5614?
A6: The molecular formula of SU5614 is C15H13ClN2O, and its molecular weight is 272.73 g/mol.
Q7: Were there any limitations observed regarding the use of SU5614 in pre-clinical settings?
A8: Despite its efficacy against leukemic cells, research indicates that SU5614 might have considerable toxicity towards normal hematopoietic stem cells. This finding highlights the importance of carefully considering potential side effects, particularly in patients with already compromised hematopoiesis. []
Q8: What is the effect of SU5614 on FLT3-ITD positive AML cells in vitro?
A9: SU5614 effectively inhibits the growth of FLT3-ITD positive AML cell lines in vitro, inducing cell cycle arrest and apoptosis. [, , ]
Q9: Has SU5614 been tested in vivo in models of FLT3-ITD positive AML?
A10: While specific in vivo data from the provided abstracts is limited, research suggests SU5614 prolongs survival in animal models of FLT3-induced myeloproliferative disease. []
Q10: What is the effect of SU5614 on leukemic stem cells in vivo?
A11: In vivo studies using a murine model of toluene diisocyanate-induced asthma demonstrated that SU5614 significantly reduced the expression of VEGF in bronchoalveolar lavage fluid, inhibited the migration of inflammatory cells, and reduced airway inflammation and plasma exudation. []
Q11: Does SU5614 affect normal hematopoietic stem cells?
A12: Yes, SU5614 can impact normal hematopoietic stem cells. Research indicates a potential for considerable toxicity towards these cells, raising concerns about potential side effects, especially in individuals with compromised hematopoiesis. []
Q12: Are there any known mechanisms of resistance to SU5614?
A13: Yes, mutations within the FLT3 kinase domain, particularly within or near the activation loop, can confer resistance to SU5614. [, , ] One such mutation is the D835 mutation. [] Another identified mutation, G697R, confers high-level resistance to SU5614 and other FLT3 inhibitors. []
Q13: Are there any known biomarkers associated with SU5614 response?
A15: While specific biomarkers for SU5614 response were not identified within the provided research abstracts, one study highlighted a correlation between CD97 expression and FLT3-ITD mutation status in AML. [] The study demonstrated that CD97 expression decreased upon SU5614 treatment in FLT3-ITD positive AML cells, suggesting a potential link between CD97 and the response to SU5614 in this AML subtype.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B1684530.png)











![1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione](/img/structure/B1684552.png)
